![molecular formula C34H28Au2Cl2FeP2 B174426 双(氯金(I)) [1,1'-双(二苯基膦)二茂铁], 95% CAS No. 122092-51-7](/img/structure/B174426.png)
双(氯金(I)) [1,1'-双(二苯基膦)二茂铁], 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene], also known as [μ-Ferrocene-1,1′-diylbis(diphenylphosphine-κP)]bis[chlorogold(I)], is a compound with the empirical formula C34H28Au2Cl2FeP2 and a molecular weight of 1019.22 g/mol . This compound is notable for its use as a gold catalyst in various chemical reactions .
科学研究应用
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] has several scientific research applications, including:
作用机制
Target of Action
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of chemical bonds.
Mode of Action
The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This interaction accelerates the reaction rate and leads to the formation of the desired products. In some gold-catalyzed reactions, it can catalyze reactions such as oxidation, addition, and dehydrogenation .
Result of Action
The molecular and cellular effects of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene]'s action are the successful completion of the catalyzed reactions . By lowering the activation energy and accelerating the reaction rate, it enables the efficient synthesis of the desired products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride source. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the formation of the desired product is complete, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing industrial purification techniques such as column chromatography and crystallization to obtain high-purity products .
化学反应分析
Types of Reactions
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or thiolates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles .
相似化合物的比较
Similar Compounds
Some compounds similar to Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] include:
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- Bis(pinacolato)diboron
- Ethylenebis(diphenylphosphine)
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
What sets Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] apart from these similar compounds is its use of gold as the central metal, which imparts unique catalytic properties. Gold catalysts are known for their high activity and selectivity in various chemical reactions, making this compound particularly valuable in both research and industrial applications .
属性
CAS 编号 |
122092-51-7 |
|---|---|
分子式 |
C34H28Au2Cl2FeP2 |
分子量 |
1019.2 g/mol |
IUPAC 名称 |
chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2 |
InChI 键 |
ZIKZUJZWYWYNGL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
手性 SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
规范 SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


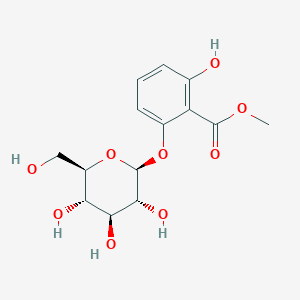
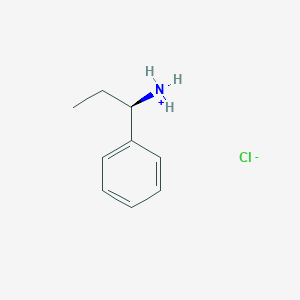
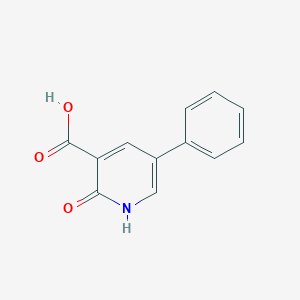
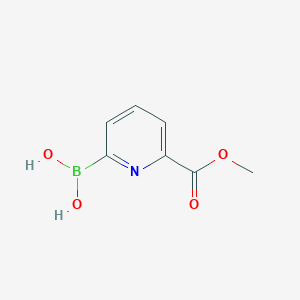
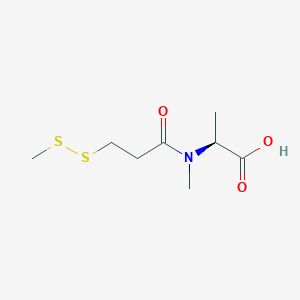
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
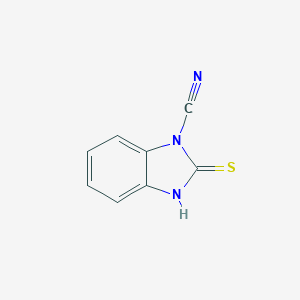
![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)

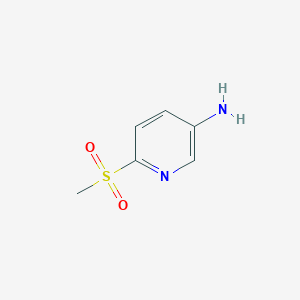
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
